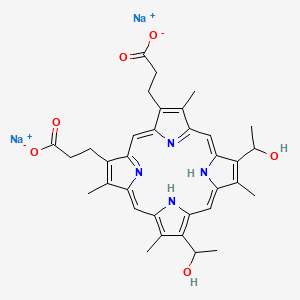![molecular formula C9H11N3 B13039108 (1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)
(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including (1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine, can be achieved through several methods:
Cyclocondensation: This involves the reaction of aminopyridines with aldehydes or ketones under acidic conditions.
Cycloaddition: This method uses nitriles and alkynes in the presence of transition metal catalysts.
Oxidative Cyclization: This involves the use of oxidizing agents to form the imidazo[1,2-a]pyridine ring.
Transannulation Reactions: These reactions involve the rearrangement of existing ring systems to form the desired heterocycle.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs scalable methods such as:
Batch Processing: Using large reactors to carry out the cyclocondensation or cycloaddition reactions.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(1R)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the ethylamine group.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with similar biological activities.
Uniqueness
(1R)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other imidazo[1,2-a]pyridines .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1R)-1-imidazo[1,2-a]pyridin-7-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-2-4-12-5-3-11-9(12)6-8/h2-7H,10H2,1H3/t7-/m1/s1 |
InChI Key |
HETZXXVYMNMXOD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=NC=CN2C=C1)N |
Canonical SMILES |
CC(C1=CC2=NC=CN2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)





